2-[(4-methoxyphenyl)amino]-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-4-carboxamide
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Overview
Description
2-[(4-methoxyphenyl)amino]-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-4-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methoxyphenyl)amino]-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under basic conditions.
Amination: The thiazole intermediate is then subjected to an amination reaction with 4-methoxyaniline to introduce the 4-methoxyphenylamino group.
Carboxamide Formation: The final step involves the reaction of the amine intermediate with a suitable carboxylic acid derivative, such as an acid chloride or an ester, to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methoxyphenyl)amino]-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or acylated thiazole derivatives.
Scientific Research Applications
2-[(4-methoxyphenyl)amino]-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-[(4-methoxyphenyl)amino]-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the target proteins.
Comparison with Similar Compounds
Similar Compounds
2-[(4-methoxyphenyl)amino]-N-[3-(propan-2-yloxy)propyl]-1,3-thiazole-4-carboxamide: shares structural similarities with other thiazole derivatives, such as:
Uniqueness
- Unique Structural Features : The presence of both the 4-methoxyphenylamino group and the propan-2-yloxypropyl group in the same molecule.
- Biological Activity : The specific combination of functional groups may confer unique biological activities, making it a valuable compound for drug discovery and development.
This detailed article provides a comprehensive overview of This compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H23N3O3S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(4-methoxyanilino)-N-(3-propan-2-yloxypropyl)-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C17H23N3O3S/c1-12(2)23-10-4-9-18-16(21)15-11-24-17(20-15)19-13-5-7-14(22-3)8-6-13/h5-8,11-12H,4,9-10H2,1-3H3,(H,18,21)(H,19,20) |
InChI Key |
NRJVSDZLNWLWKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1=CSC(=N1)NC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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